B1579729 L-SERINE (13C3; 15N)

L-SERINE (13C3; 15N)

Cat. No.: B1579729
M. Wt: 109.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Isotopic Composition

L-SERINE (13C3; 15N) maintains the fundamental structure of the natural amino acid serine while incorporating isotopic substitutions at specific atomic positions. The molecular formula of this isotopically labeled compound is 13C3H715NO3, with a molecular weight of 109.06 daltons. The compound features isotopic enrichment with carbon-13 at three carbon positions and nitrogen-15 at the nitrogen position, representing isotopic purities of 99% for carbon-13 and 99% for nitrogen-15.

The linear formula can be represented as HOCH2CH(NH2)COOH, where the asterisks denote the positions of isotopic substitution. This precise labeling pattern allows for enhanced detection capabilities in analytical techniques, as the incorporated isotopes provide distinct mass signatures and nuclear magnetic resonance signals compared to their naturally abundant counterparts. The isotopic composition transforms the compound into a powerful analytical tool while preserving the essential chemical and biological properties of natural serine.

The three-dimensional structure of L-SERINE (13C3; 15N) remains consistent with natural serine, featuring an amino group, a carboxyl group, and a hydroxyl-containing side chain. The stereochemistry is maintained in the L-configuration, ensuring biological compatibility and proper interaction with enzymatic systems. The isotopic substitutions do not alter the fundamental chemical behavior of the molecule but provide enhanced analytical capabilities for tracking and quantification purposes.

Physical and Chemical Properties

L-SERINE (13C3; 15N) exhibits physical and chemical properties that closely mirror those of natural serine, with minor modifications due to isotopic effects. The compound appears as a white crystalline powder or hexagonal flake crystals, demonstrating high stability under appropriate storage conditions. The melting point is reported as 222°C with decomposition, consistent with natural serine behavior.

The compound demonstrates excellent water solubility, with natural serine showing solubility of 250 grams per liter at 20°C. This high water solubility facilitates its use in biological systems and aqueous analytical applications. The isotopically labeled variant maintains similar solubility characteristics, making it suitable for cellular and metabolic studies. The compound exhibits minimal solubility in organic solvents such as ethanol and ether, reflecting the polar nature of the amino acid.

Property Value Reference
Molecular Weight 109.06 g/mol
Chemical Purity ≥95% (HPLC)
Isotopic Purity (13C) 99%
Isotopic Purity (15N) 99%
Melting Point 222°C (decomposition)
Storage Temperature Room temperature

The optical properties of L-SERINE (13C3; 15N) include specific rotation values that can be measured to confirm stereochemical integrity. Natural serine exhibits an optical rotation of [α]20/D +13.5±0.5° in 5 M hydrochloric acid. The isotopic variant maintains similar optical activity, ensuring that the stereochemical configuration remains unchanged despite isotopic substitution.

Historical Development in Stable Isotope Labeling

The development of stable isotope labeling techniques, including the creation of L-SERINE (13C3; 15N), has roots extending over a century to the pioneering work of Frederick Soddy, who first provided evidence for the existence of isotopes. The recognition that elements could occupy the same position in the periodic table while differing in mass due to varying neutron numbers laid the foundation for isotopic labeling applications.

The advancement of mass spectrometry by Nobel laureates JJ Thomson and FW Aston enabled accurate separation, identification, and quantification of isotopic abundances, facilitating the development of isotope tracer methodologies. Within a few years of these discoveries, the number of known stable and radioactive isotopes had greatly increased, with over 300 isotopes now recognized. The potential utility of stable isotopes in biological disciplines became apparent when researchers discovered that isotopes of carbon, nitrogen, oxygen, and hydrogen could be chemically introduced into organic compounds for metabolic tracing purposes.

The specific development of amino acid isotope labeling gained momentum with the recognition that these labeled compounds could serve as tracers for protein metabolism studies. The introduction of stable isotopically labeled internal standards began with peptides due to the ease of incorporating isotopically labeled amino acids through solid-state peptide synthesis. However, the advantages of using whole proteins instead of peptides for quantitative applications, particularly the chemical identity to the analyte being measured and the ability to add internal standards to crude samples prior to workup, drove the development of labeled amino acids like L-SERINE (13C3; 15N).

The Stable Isotope Labeling by Amino Acids in Cell culture technology, developed in the early 2000s, represented a significant advancement in the field. Although initially applied to challenging problems in cell signaling that were considered beyond the reach of proteomics at the time, this methodology pioneered proteomic interactomics, time series, and dynamic post-translational modification studies. The technology was subsequently extended from metabolically accessible systems to whole animal labeling and clinical applications.

LGC Standards markets the compound under product code TRC-S270997 with purity greater than 95% as determined by high-performance liquid chromatography. The compound is categorized under multiple product lines including amino acids and derivatives, biomolecular nuclear magnetic resonance applications, and stable isotope labeled analytical standards. The supplier emphasizes its utility in forensic and toxicology reference applications as well as infectious disease research.

Supplier Product Code Package Size Purity Price (USD)
Santa Cruz Biotechnology sc-473837 2.5 mg Not specified $388.00
Cambridge Isotope Laboratories CNLM-474-H-0.1 0.1 g 98% $981.00
LGC Standards TRC-S270997 2.5 mg >95% (HPLC) Quote required
Eurisotop CNLM-474-H-0.1 0.1 g 98% €1,128.20

Sigma-Aldrich provides a multi-labeled variant L-SERINE (13C3; 15N; 2,3,3-d3) that incorporates deuterium labeling in addition to carbon-13 and nitrogen-15, offering enhanced analytical capabilities for specialized applications. This variant demonstrates 98 atom percent deuterium, 99 atom percent carbon-13, and 98 atom percent nitrogen-15, with overall chemical purity of 95%.

Significance in Biochemical Research

L-SERINE (13C3; 15N) serves as a fundamental tool in biochemical research, enabling detailed investigation of protein structure, dynamics, and interactions through nuclear magnetic resonance spectroscopy and mass spectrometry applications. The incorporation of carbon-13 at three carbon positions and nitrogen-15 at the nitrogen position significantly enhances nuclear magnetic resonance signals, providing clearer and more detailed insights into molecular conformation and protein behavior in complex biological systems.

The compound facilitates precise tracking of serine incorporation into peptides and proteins, playing a critical role in elucidating enzymatic pathways and protein folding mechanisms. This capability has proven invaluable in understanding fundamental biological processes, as demonstrated in studies of human cell metabolism where deep carbon-13 labeling revealed active metabolic pathways including glycolysis, the pentose phosphate pathway, the tricarboxylic acid cycle, and amino acid metabolism.

In metabolic profiling studies, L-SERINE (13C3; 15N) enables researchers to trace metabolic pathways and understand the flow of carbon and nitrogen through metabolic networks in organisms. Research has shown that serine-derived carbons can be incorporated into glycine, methionine, S-adenosyl-methionine, S-adenosylhomocysteine, and nucleotides in cells undergoing differentiation processes. This metabolic tracing capability has revealed important regulatory mechanisms, such as the role of serine in modulating cellular differentiation through one-carbon metabolism pathways.

The compound has proven particularly valuable in quantitative proteomics applications, where isotopic labeling allows for comparative analysis of protein expression levels between different experimental conditions. The use of stable isotopically labeled internal standards, including amino acids like L-SERINE (13C3; 15N), provides advantages in analytical accuracy by controlling for instrument response variations, sample losses during workup, and other factors that can complicate quantitative analysis.

Research applications extend to studying protein-protein interactions in membrane systems, where isotopic labeling schemes can be exploited for investigating interactions in micelles and lipid vesicles. The compound serves as a valuable tool in solid-state nuclear magnetic resonance spectroscopy, where isotopic labeling reduces spectral complexity and decreases linewidth of resonances, enabling detailed structural analysis of membrane proteins and other complex biological systems.

The significance of L-SERINE (13C3; 15N) in modern biochemical research continues to expand as new analytical techniques and applications are developed. Its role in understanding fundamental biological processes, from amino acid biosynthesis and turnover to complex protein folding mechanisms, establishes it as an essential tool for advancing molecular biology and biochemistry research.

Properties

Molecular Weight

109.06

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Serine (13C3; 15N) is extensively used in metabolic research to trace the pathways of serine metabolism in different biological systems. The incorporation of this labeled compound into cells or organisms enables scientists to monitor its conversion into other metabolites through techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Case Studies

  • Cancer Metabolism : Research has shown that cancer cells often exhibit altered metabolic profiles compared to healthy cells. By comparing the metabolic fate of L-Serine (13C3; 15N) in cancerous versus normal cells, researchers can gain insights into how these cells utilize serine to support their growth and survival .
  • Neurotransmitter Synthesis : Studies have demonstrated that L-serine is a precursor for the synthesis of neurotransmitters like glycine and D-serine, both crucial for central nervous system function. The isotopic labeling allows for precise measurements of these metabolic conversions .

Protein Structure and Dynamics

The use of L-Serine (13C3; 15N) in NMR spectroscopy has revolutionized the study of protein structures and dynamics. By incorporating this labeled amino acid into proteins, researchers can identify the specific positions of serine residues and monitor changes in their chemical environment.

Key Insights

  • Protein Folding : NMR studies utilizing L-Serine (13C3; 15N) have provided valuable information on how proteins fold and interact with other molecules. This understanding is critical for elucidating mechanisms underlying various diseases .
  • Dynamic Studies : The ability to track labeled serine residues allows researchers to probe protein dynamics, revealing how proteins change conformation during their functional cycles .

Applications in Metabolomics

L-Serine (13C3; 15N) serves as a standard in qualitative and quantitative MS-based experiments within metabolomics. Its isotopic labeling enhances the sensitivity and specificity of metabolomic analyses, allowing for a deeper understanding of metabolic networks.

Research Applications

  • Pathway Analysis : By using L-Serine (13C3; 15N), researchers can dissect complex metabolic pathways, identifying key intermediates and their roles in cellular metabolism .
  • Disease Mechanisms : This compound has been instrumental in studying metabolic alterations associated with various diseases, including diabetes and neurodegenerative disorders .

Chemical Reactions Analysis

Chemical Reactions of L-Serine-(13C3, 15N)

L-Serine-(13C3, 15N) participates in a variety of chemical reactions, which are essential for its role in various biological processes.

3.1. Oxidation

L-serine can be oxidized to form pyruvate and ammonia. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2H_2O_2
) and potassium permanganate (KMnO4KMnO_4
). The reactions are typically conducted in aqueous solutions at neutral or slightly alkaline pH.

L Serine+Oxidizing AgentPyruvate+NH3\text{L Serine}+\text{Oxidizing Agent}\rightarrow \text{Pyruvate}+NH_3

3.2. Reduction

L-serine can be reduced to form glycine. Reducing agents like sodium borohydride (NaBH4NaBH_4) can be used.

L Serine+Reducing AgentGlycine\text{L Serine}+\text{Reducing Agent}\rightarrow \text{Glycine}

3.3. Substitution

L-serine participates in substitution reactions, particularly in the formation of phosphatidylserine and sphingolipids.

  • Phosphatidylserine Synthesis: Reagents such as phosphatidylserine synthase are used in the synthesis of phosphatidylserine. The reaction conditions involve divalent cations like magnesium or calcium ions.

    L Serine+Phosphatidylserine SynthasePhosphatidylserine\text{L Serine}+\text{Phosphatidylserine Synthase}\rightarrow \text{Phosphatidylserine}
  • Sphingolipid Formation: L-serine condenses with palmitoyl-CoA to form the first sphingolipid intermediate in the de novo synthesis pathway .

Biochemical Reactions

L-Serine-(13C3, 15N) is involved in several biochemical reactions, serving as a precursor for synthesizing other amino acids like glycine and cysteine. It acts as a substrate for serine hydroxymethyltransferase, which facilitates the transfer of a hydroxymethyl group to tetrahydrofolate, forming glycine and 5,10-methylenetetrahydrofolate.

Spectroscopic Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy can analyze the structural integrity and confirm the presence of isotopes within L-serine-(13C3; 15N) . The incorporation of 13C^{13}C at three carbon positions and 15N^{15}N at the nitrogen position enhances the NMR signal, providing detailed insights into molecular conformation and protein behavior in complex biological systems .

Impact on Cellular Processes

L-Serine-(13C3, 15N) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in synthesizing nucleotides and neurotransmitters, impacting cell function and communication. Alterations in L-serine levels can affect neuronal function and are linked to various neurological disorders.

Data Table: Reactants, Products, and Conditions for Key Reactions

Reaction TypeReactantsReagents/ConditionsMajor Products
OxidationL-Serine$$
H_2O_2,,
KMnO_4$$, Aqueous solutionPyruvate, Ammonia
ReductionL-Serine$$
NaBH_4$$Glycine
SubstitutionL-Serine, Palmitoyl-CoAEnzymesSphingolipids
PhosphorylationL-Serine, ATPKinasesPhosphoserine
Peptide SynthesisL-Serine-N-FMOC, Amino AcidsPiperidine (for FMOC removal)Peptide

Comparison with Similar Compounds

Isotopic Labeling Position and Purity

L-Serine (13C3; 15N) is distinct from other isotopologues in its labeling pattern and isotopic enrichment (Table 1). For example:

  • [2-13C] L-Serine : Single 13C labeling at C2 is used for targeted metabolic tracing but lacks the comprehensive tracing capability of 13C3 labeling .
  • O-Phospho-L-serine (13C3; 15N) : A phosphorylated derivative used in NMR studies of protein-ligand interactions, synthesized via Boc-protected intermediates .

Table 1. Key Isotopologues of L-Serine and Their Properties

Compound Isotopic Labels Purity (Atom%) Applications Key Distinctions Sources
L-Serine (13C3; 15N) 13C3, 15N ≥99% 13C, 15N Metabolomics, NMR, enzyme kinetics Uniform labeling; minimal KIE
[3,3-D2] L-Serine D2 at C3 98% D Sphingolipid biosynthesis studies Potential KIE in bond-breaking positions
[2-13C] L-Serine 13C at C2 99% 13C Targeted carbon flux analysis Limited to C2 pathway tracing
L-Serine (15N) 15N 98% 15N Nitrogen assimilation studies No carbon tracing capability
O-Phospho-L-serine (13C3; 15N) 13C3, 15N (phosphate) 98% 13C, 15N Protein-ligand interaction NMR Phosphorylated form; requires acidic deprotection
Kinetic and Analytical Performance
  • Kinetic Isotope Effects (KIEs): Deuterium-labeled L-serine (e.g., [3,3-D2]) exhibits significant KIEs in enzyme-catalyzed reactions, such as serine palmitoyltransferase (SPT), due to deuterium’s larger mass difference (Δmass = 1 vs. 12C-13C Δmass = 1 or 14N-15N Δmass = 1). In contrast, 13C3;15N-L-serine causes negligible KIEs, making it preferable for non-perturbative metabolic tracing .
  • NMR Sensitivity : 13C3;15N labeling enhances signal multiplicity in 2D NMR experiments (e.g., HSQC, DEPT) by coupling 13C-15N spins, enabling precise structural elucidation of metabolites like azoxy-containing intermediates in valanimycin biosynthesis .
  • Mass Spectrometry Compatibility: 13C3;15N-L-serine provides a +4 Da mass shift in LC-MS, distinguishing it from endogenous serine and improving quantification accuracy in sphingolipid synthesis assays .

Q & A

Q. What ethical guidelines apply to animal studies using L-Serine (13C3; 15N) in metabolic research?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo experiments. Justify isotope doses using pharmacokinetic data to avoid toxicity. Report animal welfare metrics (e.g., weight loss, activity levels) and obtain approval from institutional ethics committees. Archive raw data in compliance with FAIR principles .

Q. How should conflicting data from L-Serine (13C3; 15N) tracer studies be reported to maintain academic rigor?

  • Methodological Answer : Use transparent discrepancy frameworks (e.g., PRISMA for systematic reviews). Publish negative results in data repositories like Zenodo. In manuscripts, discuss potential sources of error (e.g., isotopic dilution, instrument drift) and provide raw datasets for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.